4,6-Dichloro-2-iodopyridin-3-ol
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Overview
Description
4,6-Dichloro-2-iodopyridin-3-ol is a halogenated heterocyclic compound with the molecular formula C5H2Cl2INO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-iodopyridin-3-ol typically involves halogenation reactions. One common method is the iodination of 4,6-dichloropyridin-3-ol.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and reaction conditions is critical to minimize by-products and achieve high efficiency .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-iodopyridin-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4,6-Dichloro-2-iodopyridin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-iodopyridin-3-ol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-iodopyridin-3-ol
- 3-Iodopyridin-4-ol
- 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol
Uniqueness
4,6-Dichloro-2-iodopyridin-3-ol is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it a valuable compound for various synthetic applications and research studies .
Properties
Molecular Formula |
C5H2Cl2INO |
---|---|
Molecular Weight |
289.88 g/mol |
IUPAC Name |
4,6-dichloro-2-iodopyridin-3-ol |
InChI |
InChI=1S/C5H2Cl2INO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H |
InChI Key |
PBKSGTIWIMATSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)I)O)Cl |
Origin of Product |
United States |
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